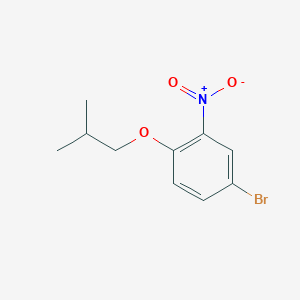
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 8th position on the benzopyran ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The amino group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxylation: The carboxylic acid group at the 8th position can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzopyran derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of amino or chloro-substituted benzopyran derivatives.
Applications De Recherche Scientifique
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the amino group at the 5th position.
5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the chlorine atom at the 6th position.
5-amino-6-chloro-2H-1-benzopyran-8-carboxylic acid: Lacks the dihydro (3,4) feature.
Uniqueness
The presence of both the amino group at the 5th position and the chlorine atom at the 6th position, along with the carboxylic acid group at the 8th position, makes 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H10ClNO3 |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14) |
Clé InChI |
MCOXQCCPTXBIBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)

![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]heptan-4-one](/img/structure/B8586284.png)

![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)
![2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol](/img/structure/B8586303.png)
![[(3,4-Diaminophenyl)sulfanyl]acetonitrile](/img/structure/B8586316.png)


